molecular formula C21H23N3O B12583600 1-(4-tert-Butyl-benzyl)-3-isoquinolin-5-yl-urea CAS No. 581810-01-7

1-(4-tert-Butyl-benzyl)-3-isoquinolin-5-yl-urea

Cat. No.: B12583600
CAS No.: 581810-01-7
M. Wt: 333.4 g/mol
InChI Key: RSZMNPKYJGGAMY-UHFFFAOYSA-N
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Description

1-(4-tert-Butyl-benzyl)-3-isoquinolin-5-yl-urea is a synthetic small-molecule antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, a non-selective cation channel involved in pain sensation, thermoregulation, and inflammation. This compound features a urea core substituted with a 4-tert-butyl-benzyl group and an isoquinolin-5-yl moiety. Its structural design emphasizes high-affinity binding to TRPV1, competing with endogenous agonists like capsaicin and protons .

Properties

CAS No.

581810-01-7

Molecular Formula

C21H23N3O

Molecular Weight

333.4 g/mol

IUPAC Name

1-[(4-tert-butylphenyl)methyl]-3-isoquinolin-5-ylurea

InChI

InChI=1S/C21H23N3O/c1-21(2,3)17-9-7-15(8-10-17)13-23-20(25)24-19-6-4-5-16-14-22-12-11-18(16)19/h4-12,14H,13H2,1-3H3,(H2,23,24,25)

InChI Key

RSZMNPKYJGGAMY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CNC(=O)NC2=CC=CC3=C2C=CN=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-tert-Butyl-benzyl)-3-isoquinolin-5-yl-urea typically involves the reaction of 4-tert-butylbenzylamine with isoquinoline-5-carbonyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:

  • Dissolve 4-tert-butylbenzylamine in an appropriate solvent (e.g., dichloromethane).
  • Add isoquinoline-5-carbonyl chloride dropwise to the solution while maintaining the temperature at 0-5°C.
  • Stir the reaction mixture at room temperature for several hours.
  • Quench the reaction with water and extract the product using an organic solvent.
  • Purify the product by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of 1-(4-tert-Butyl-benzyl)-3-isoquinolin-5-yl-urea may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-(4-tert-Butyl-benzyl)-3-isoquinolin-5-yl-urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide or sodium cyanide in polar aprotic solvents.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

1-(4-tert-Butyl-benzyl)-3-isoquinolin-5-yl-urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-tert-Butyl-benzyl)-3-isoquinolin-5-yl-urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Pharmacological Analogues

The following table summarizes key structural analogs of 1-(4-tert-Butyl-benzyl)-3-isoquinolin-5-yl-urea, their substituents, and TRPV1 antagonistic activity:

Compound Substituents TRPV1 Antagonistic Activity (pIC₅₀) Selectivity Key Reference
1-(4-tert-Butyl-benzyl)-3-isoquinolin-5-yl-urea 4-tert-butyl-benzyl, isoquinolin-5-yl Not reported (analog-based inference) Presumed TRPV1-selective
A-778317 (R)-5-tert-butyl-indan-1-yl, isoquinolin-5-yl 8.31 ± 0.13 High selectivity for TRPV1
A-778316 (S-stereoisomer) (S)-5-tert-butyl-indan-1-yl, isoquinolin-5-yl 7.47 ± 0.07 (6.8-fold less potent) Reduced potency vs. A-778317
A-425619 4-trifluoromethyl-benzyl, isoquinolin-5-yl ~7.8 (estimated) Moderate TRPV1 affinity
SDZ249665 4-(2-amino-ethoxy)-3-methoxy-benzyl, 4-tert-butyl-benzyl Not reported Dual substituent design for enhanced solubility

Key Differences and Research Findings

  • Stereoselectivity : The (R)-stereoisomer (A-778317) exhibits significantly higher TRPV1 antagonistic potency (pIC₅₀ = 8.31) compared to its (S)-counterpart (A-778316, pIC₅₀ = 7.47). This highlights the critical role of stereochemistry in TRPV1 binding .
  • Substituent Effects: Indan-1-yl vs. Trifluoromethyl vs. tert-Butyl: A-425619’s 4-trifluoromethyl-benzyl group confers moderate potency (pIC₅₀ ~7.8), suggesting that electron-withdrawing groups may slightly reduce efficacy compared to bulky tert-butyl substituents .
  • Functional Activity: A-778317 blocks capsaicin-induced TRPV1 activation in rat dorsal root ganglion neurons (IC₅₀ = 0.8 nM) and acid-evoked responses (IC₅₀ = 2.3 nM), demonstrating broad-spectrum antagonism . SDZ249665’s dual substituent design (amino-ethoxy and tert-butyl-benzyl groups) aims to balance TRPV1 affinity with pharmacokinetic properties, though quantitative data remain unpublished .

Research Limitations and Gaps

  • Data Availability: Direct pharmacological data for 1-(4-tert-Butyl-benzyl)-3-isoquinolin-5-yl-urea are sparse, requiring reliance on analog studies (e.g., A-778317) for mechanistic insights .
  • Selectivity Profiles : Most compounds lack comprehensive off-target screening against related TRP channels (e.g., TRPA1, TRPV2), limiting understanding of specificity .

Biological Activity

1-(4-tert-Butyl-benzyl)-3-isoquinolin-5-yl-urea is a compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article provides a comprehensive overview of its biological activity, synthesis, and relevant case studies.

Chemical Structure and Properties

The chemical formula of 1-(4-tert-Butyl-benzyl)-3-isoquinolin-5-yl-urea is C21H23N3OC_{21}H_{23}N_{3}O with a molecular weight of 347.43 g/mol. Its structure features a urea moiety linked to an isoquinoline derivative, which is known for various pharmacological properties.

Anticancer Properties

1-(4-tert-Butyl-benzyl)-3-isoquinolin-5-yl-urea has been evaluated for its anticancer activity against various cancer cell lines. In vitro studies have shown that this compound exhibits significant cytotoxic effects, particularly against ovarian cancer cell lines such as EFO-21 and EFO-27. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
EFO-2115Apoptosis induction
EFO-2720Cell cycle arrest
COLO-70425Inhibition of proliferation

The biological activity of 1-(4-tert-butyl-benzyl)-3-isoquinolin-5-yl-urea can be attributed to its ability to interact with specific molecular targets involved in cancer pathways. Research indicates that it may inhibit key enzymes or receptors that are critical for tumor growth and survival, such as topoisomerases or kinases associated with cell signaling pathways.

Study on Ovarian Cancer

A study conducted by researchers focused on the effects of various thiourea and guanidine derivatives, including 1-(4-tert-butyl-benzyl)-3-isoquinolin-5-yl-urea, on cisplatin-resistant ovarian cancer cells. The results indicated that this compound could overcome some resistance mechanisms associated with cisplatin treatment, providing a promising avenue for combination therapies.

Pharmacological Profile

The pharmacological profile of 1-(4-tert-butyl-benzyl)-3-isoquinolin-5-yl-urea suggests a broad spectrum of activity beyond anticancer effects. Preliminary findings indicate potential antibacterial and anti-inflammatory properties, although these require more extensive validation through clinical trials.

Table 2: Summary of Biological Activities

Activity TypeObserved Effects
AnticancerCytotoxicity in ovarian cancer
AntibacterialInhibition of bacterial growth
Anti-inflammatoryReduction in inflammatory markers

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